1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1326849-19-7
VCID: VC4479188
InChI: InChI=1S/C19H12F2N2O2S/c20-13-5-3-6-14(10-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-4-1-2-7-15(12)21/h1-10H,11H2
SMILES: C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3)F
Molecular Formula: C19H12F2N2O2S
Molecular Weight: 370.37

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 1326849-19-7

Cat. No.: VC4479188

Molecular Formula: C19H12F2N2O2S

Molecular Weight: 370.37

* For research use only. Not for human or veterinary use.

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 1326849-19-7

Specification

CAS No. 1326849-19-7
Molecular Formula C19H12F2N2O2S
Molecular Weight 370.37
IUPAC Name 3-(3-fluorophenyl)-1-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C19H12F2N2O2S/c20-13-5-3-6-14(10-13)23-18(24)17-16(8-9-26-17)22(19(23)25)11-12-4-1-2-7-15(12)21/h1-10H,11H2
Standard InChI Key PYDUOQKRDYBQNW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)F)SC=C3)F

Introduction

1. Overview of the Compound

1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound derived from the thienopyrimidine class. This class of compounds is characterized by a fused thiophene and pyrimidine ring system, often functionalized with various substituents to enhance biological or chemical properties.

Key Features:

  • Core Structure: Thieno[3,2-d]pyrimidine forms the backbone.

  • Substituents:

    • A 2-fluorobenzyl group at position 1.

    • A 3-fluorophenyl group at position 3.

  • Functional Groups: Contains two keto groups at positions 2 and 4.

2. Synthesis and Structural Elucidation

General Synthetic Pathways:

Thieno[3,2-d]pyrimidines are typically synthesized via:

  • Cyclization Reactions: Using precursors like aminothiophenes and carbonitriles under acidic or basic conditions.

  • Functionalization: Introduction of fluorinated benzyl and phenyl groups through nucleophilic substitution or coupling reactions.

Analytical Techniques:

The structure of such compounds is confirmed using:

  • NMR Spectroscopy (1H and 13C): To identify proton and carbon environments.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-Ray Crystallography: To elucidate the three-dimensional arrangement.

3. Applications

Thieno[3,2-d]pyrimidine derivatives are studied for various applications due to their unique chemical properties:

Pharmaceutical Potential

Compounds with similar structures have shown:

  • Anticancer Activity: By inhibiting enzymes like tyrosine kinases.

  • Anti-inflammatory Properties: Through inhibition of inflammatory mediators.

  • Antimicrobial Effects: Against bacterial and fungal pathogens.

Material Science

Some derivatives are explored for their electronic properties in organic semiconductors.

4. Biological Activity

While specific data for this compound is unavailable, fluorinated thienopyrimidines generally exhibit enhanced biological activity due to:

  • Increased lipophilicity from fluorine atoms.

  • Improved binding affinity to biological targets.

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